
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with basic aromatic or heteroaromatic compounds. For example, the synthesis of indazole derivatives involves the condensation of isocyanato compounds with amines followed by cyclization with hydrazine hydrate . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of amination and cyclization reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction studies. These studies reveal the spatial arrangement of atoms within the molecule and can provide insight into the conformational preferences of the compound's various rings and substituents. For instance, the cyclohexane ring in a related compound adopts a chair conformation, and intramolecular hydrogen bonding can stabilize the molecular conformation . Similar analysis techniques would likely reveal the three-dimensional structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. The morpholino group, for instance, is a versatile moiety that can participate in various chemical reactions, potentially leading to the formation of new bonds or the functionalization of the molecule. The triazine ring is another reactive site that can undergo substitution reactions. The specific chemical reactions that "N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide" can participate in would depend on the reactivity of these groups and the overall molecular context.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The presence of methoxy and morpholino groups can influence the compound's solubility, boiling point, and melting point. The crystal structure analysis provides information on the solid-state properties, such as lattice parameters and conformation . The electronic properties, such as the HOMO-LUMO gap, can be calculated using density functional theory (DFT), which gives insights into the molecule's chemical reactivity and stability . The intermolecular interactions within the crystal can be explored using Hirshfeld surface analysis, which can affect the compound's solubility and melting point .
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Several studies have focused on the synthesis of compounds with structural similarities, showcasing methodologies that could potentially apply to or inspire the synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide. For example, the synthesis of complex triazine derivatives through condensation reactions and cyclization processes has been reported, providing insights into the chemical synthesis of related compounds (J. Lu et al., 2021).
Crystal Structure and Characterization
Research on the crystal structure of similar compounds, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, has been conducted to understand their molecular configuration and potential interactions at the atomic level. These studies often include detailed analyses of molecular structures through X-ray crystallography, offering a foundational understanding of how related compounds might interact with biological targets (J. Lu et al., 2021).
Biological Activity
The investigation of biological activity is a significant area of research for compounds with triazine cores. Studies have demonstrated that morpholine- and triazine-containing compounds exhibit inhibitory activity against various cancer cell lines, highlighting their potential as antiproliferative agents. For instance, some derivatives have shown significant cytotoxicity towards B16 melanoma cells, suggesting their utility in cancer research and potential therapeutic applications (G. Jin et al., 2018).
Imaging Applications
In the context of imaging for Parkinson's disease, derivatives of the compound have been synthesized for use as potential PET imaging agents. These studies underscore the compound's relevance in developing diagnostic tools for neurodegenerative diseases, showcasing its applicability beyond traditional therapeutic areas (Min Wang et al., 2017).
Eigenschaften
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-27-15-6-4-3-5-14(15)20(7-8-20)17(26)21-13-16-22-18(24-19(23-16)28-2)25-9-11-29-12-10-25/h3-6H,7-13H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGDCTZGQOSHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3=NC(=NC(=N3)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

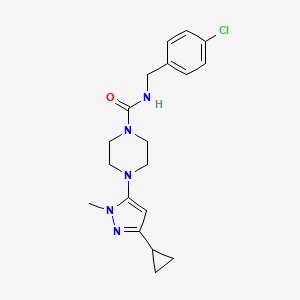
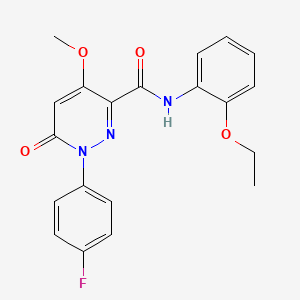
![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)
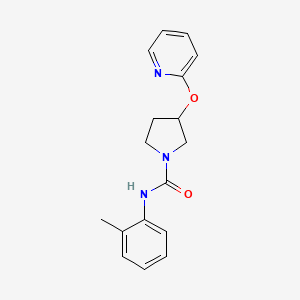
![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B2517823.png)
![9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2517826.png)
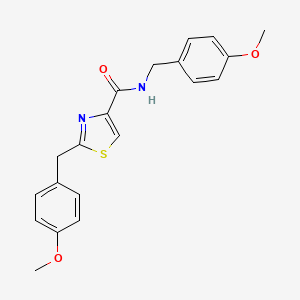

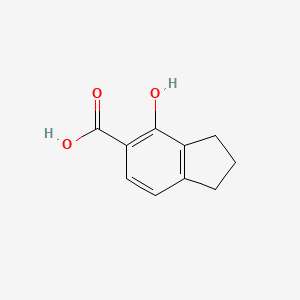
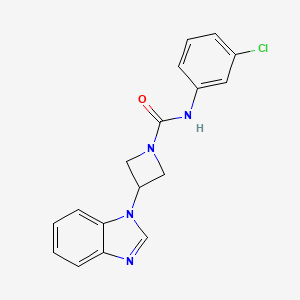

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2517835.png)
![N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517836.png)
![2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2517837.png)